molecular formula C13H13ClN4O3S B13824820 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide

2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide

Cat. No.: B13824820
M. Wt: 340.79 g/mol
InChI Key: PREGRPIBEMLLCK-UHFFFAOYSA-N
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Description

The compound identified as “MFCD08152953” is a chemical substance with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD08152953” involves a series of chemical reactions under controlled conditions. The exact synthetic route can vary, but it typically includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and availability.

    Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to ensure the desired product is formed. Catalysts may be used to enhance the reaction rate and yield.

    Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of “MFCD08152953” is scaled up to meet demand. This involves:

    Large-Scale Reactors: Using large reactors to carry out the chemical reactions efficiently.

    Automation: Implementing automated systems to monitor and control reaction conditions, ensuring consistency and safety.

    Quality Control: Rigorous quality control measures are in place to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

“MFCD08152953” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: It can also be reduced, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving “MFCD08152953” typically use common reagents such as:

    Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide are used.

    Reducing Agents: For reduction reactions, reagents like sodium borohydride or lithium aluminum hydride are employed.

    Catalysts: Catalysts such as palladium on carbon or platinum may be used to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

“MFCD08152953” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.

    Industry: It is used in the production of various industrial products, including pharmaceuticals, agrochemicals, and materials.

Mechanism of Action

The mechanism by which “MFCD08152953” exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, altering their activity.

    Pathways: It may influence various biochemical pathways, leading to changes in cellular processes and functions.

Properties

Molecular Formula

C13H13ClN4O3S

Molecular Weight

340.79 g/mol

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide

InChI

InChI=1S/C13H13ClN4O3S/c1-21-9-3-2-7(4-8(9)14)16-12(20)6-22-13-17-10(15)5-11(19)18-13/h2-5H,6H2,1H3,(H,16,20)(H3,15,17,18,19)

InChI Key

PREGRPIBEMLLCK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)N)Cl

Origin of Product

United States

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